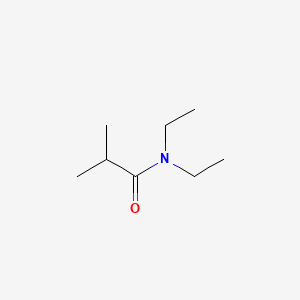

Propanamide, N,N-diethyl-2-methyl-

Description

Contextualization within Tertiary Amide Chemistry

Amides are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the nitrogen atom. sapub.org Tertiary amides, such as N,N-diethyl-2-methylpropanamide, have the nitrogen atom attached to three carbon atoms: the carbonyl carbon and two additional carbon groups, in this case, the two ethyl groups. sapub.org This N,N-disubstitution has profound effects on the molecule's chemical and physical properties.

Unlike primary and secondary amides, tertiary amides lack a hydrogen atom on the nitrogen. acs.org This absence precludes their ability to act as hydrogen bond donors, which typically influences properties like boiling point and solubility. Furthermore, the presence of two substituents on the nitrogen atom introduces significant steric hindrance around the carbonyl carbon. fiveable.me This steric bulk makes N,N-disubstituted amides less susceptible to nucleophilic attack and hydrolysis compared to their primary and secondary counterparts. fiveable.me The reactivity can be further adjusted by the nature of these substituents; bulkier groups tend to decrease reactivity. fiveable.me

The amide bond itself is a critical functional group in chemistry and biology. sapub.org A key feature is the delocalization of the nitrogen's lone pair of electrons into the carbonyl group's pi system. This resonance imparts partial double-bond character to the C-N bond, leading to restricted rotation. masterorganicchemistry.com In N,N-disubstituted amides, the substituents on the nitrogen can influence the planarity and resonance stabilization of this amide bond. fiveable.me

Significance in Contemporary Organic Synthesis and Related Disciplines

The unique structural and electronic properties of tertiary amides make them valuable in modern organic synthesis. Their inherent stability renders them effective as protecting groups for amino functionalities. fiveable.me The reduced reactivity of the N,N-disubstituted amide group allows it to withstand various reaction conditions, protecting the amino group during complex synthetic sequences. fiveable.me

N-substituted amides are frequently used as building blocks for creating more complex organic molecules, including pharmaceuticals and agrochemicals. fiveable.me The ability to modify the N-substituents provides a mechanism for fine-tuning a molecule's properties, such as reactivity and solubility, for specific applications. fiveable.me

While specific, high-profile applications of N,N-diethyl-2-methylpropanamide in major synthetic endeavors are not widely documented in prominent literature, its structural motifs are relevant. For instance, the N,N-diethylamide functional group is known to be a powerful directing group in ortho-metalation reactions, a key strategy for the regiocontrolled functionalization of aromatic rings. nih.gov Although N,N-diethyl-2-methylpropanamide is an aliphatic amide, the principles of reactivity and stability of the N,N-diethylamide group are transferable.

Furthermore, the development of new synthetic methods is crucial in chemical research. Recent studies have explored novel strategies for the synthesis and transformation of tertiary amides. These include redox-neutral editing of tertiary amides through iridium-catalyzed hydrosilylation, which can lead to the formation of synthetically valuable α-aminoketones. acs.org Such advancements highlight the ongoing efforts to manipulate the robust amide bond in innovative ways, expanding the synthetic utility of compounds like N,N-diethyl-2-methylpropanamide.

The synthesis of tertiary amides itself is a field of active research, with methods being developed to improve efficiency and sustainability. For example, non-classical Mitsunobu reactions have been demonstrated for the preparation of N,N-diethylbenzamides from benzoic acids and diethylamine (B46881), offering an alternative to traditional methods. nih.gov Other approaches include the copper-catalyzed amidation of arylboronic acids with nitriles and the use of 1,1'-carbonyl-diimidazole to activate carboxylic acids for amidation. organic-chemistry.orgresearchgate.net These methods are part of the broader toolkit available for the synthesis of tertiary amides, including N,N-diethyl-2-methylpropanamide.

Below are tables detailing some of the known physical and chemical properties of N,N-diethyl-2-methylpropanamide.

Physical and Chemical Properties of N,N-Diethyl-2-methylpropanamide

This table is interactive. Click on the headers to sort the data.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Boiling Point | 200°C at 760 mmHg |

| Density | 0.866 g/cm³ |

| Flash Point | 73.6°C |

| Refractive Index | 1.431 |

Data sourced from guidechem.com

Computed Molecular Properties of N,N-Diethyl-2-methylpropanamide

This table is interactive. Click on the headers to sort the data.

| Descriptor | Value |

|---|---|

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 143.131014 g/mol |

| Topological Polar Surface Area | 20.3 Ų |

| Heavy Atom Count | 10 |

| Complexity | 106 |

Data sourced from

Structure

3D Structure

Properties

CAS No. |

33931-44-1 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N,N-diethyl-2-methylpropanamide |

InChI |

InChI=1S/C8H17NO/c1-5-9(6-2)8(10)7(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

CLJWSVLSCYWCMP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C(C)C |

Canonical SMILES |

CCN(CC)C(=O)C(C)C |

Other CAS No. |

33931-44-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diethyl 2 Methylpropanamide and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of N,N-diethyl-2-methylpropanamide rely on well-established chemical reactions that have been widely used in organic synthesis for decades. These methods, while generally reliable, often involve the use of reactive reagents and may generate significant waste.

Acylation Reactions with 2-Methylpropanoyl Chloride and Diethylamine (B46881)

The reaction of an acyl chloride with an amine is a classic and direct method for the formation of an amide bond. In the case of N,N-diethyl-2-methylpropanamide, this involves the acylation of diethylamine with 2-methylpropanoyl chloride.

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton from the nitrogen atom to yield the stable amide product, N,N-diethyl-2-methylpropanamide. Typically, a base is added to neutralize the hydrogen chloride that is formed as a byproduct.

While this method is effective, the use of the highly reactive and moisture-sensitive 2-methylpropanoyl chloride requires careful handling and anhydrous reaction conditions.

Condensation Reactions Utilizing Coupling Reagents (e.g., Dicyclohexylcarbodiimide)

To circumvent the use of harsh acylating agents like acyl chlorides, coupling reagents are widely employed to facilitate amide bond formation directly from a carboxylic acid and an amine. Dicyclohexylcarbodiimide (DCC) is a common coupling reagent used for this purpose. researchgate.netpeptide.comslideshare.net The reaction involves the activation of the carboxylic acid, in this case, 2-methylpropanoic acid (isobutyric acid), by DCC.

The carboxylic acid adds to one of the double bonds of the carbodiimide, forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. analis.com.my The subsequent attack by diethylamine on the carbonyl group of the O-acylisourea leads to the formation of the desired amide, N,N-diethyl-2-methylpropanamide, and dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration. researchgate.netanalis.com.my To enhance the reaction rate and minimize side reactions, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added. analis.com.my

| Reactant 1 | Reactant 2 | Coupling Reagent | Catalyst | Product | Byproduct | Typical Yield |

| 2-Methylpropanoic Acid | Diethylamine | Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | N,N-Diethyl-2-methylpropanamide | Dicyclohexylurea (DCU) | Moderate to High |

Table 1: DCC-Mediated Synthesis of N,N-Diethyl-2-methylpropanamide

Radical Condensation Approaches for Propanamide Formation

More recently, radical-based approaches for amide bond formation have emerged as a novel synthetic strategy. These methods often involve the generation of nitrogen-centered or acyl radicals as key intermediates.

One plausible pathway for the synthesis of N,N-diethyl-2-methylpropanamide via a radical mechanism could involve the generation of an N,N-diethylcarbamoyl radical. This radical species can then react with a suitable precursor of the 2-methylpropyl group. For instance, a possible mechanism involves the oxidative coupling of a carboxylic acid with a formamide. mdpi.com In this scenario, a radical initiator would generate an N,N-diethylcarbamoyl radical from N,N-diethylformamide. This radical could then react with 2-methylpropanoic acid to form an anhydride (B1165640) intermediate, which upon loss of carbon dioxide, would yield the final amide product. mdpi.com

Another approach involves the photoredox-catalyzed generation of an acyl radical from an activated carboxylic acid derivative, which can then be trapped by an amine. nih.gov These radical methods are still under development but offer potential for milder reaction conditions and novel reactivity.

Green Chemistry Approaches in Amide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and less hazardous solvents, are increasingly being applied to amide synthesis.

Microwave-Assisted Protocols for Direct Amidation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of amide synthesis, microwave irradiation can facilitate the direct condensation of a carboxylic acid and an amine, often without the need for a coupling agent or with only a catalytic amount of an activator. nih.govnih.govresearchgate.net

The direct amidation of 2-methylpropanoic acid with diethylamine can be efficiently carried out in a microwave reactor. The high temperatures and pressures generated within the sealed reaction vessel significantly reduce reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods. researchgate.net Often, a solid support like silica (B1680970) gel can be used to further enhance the reaction efficiency. rsc.org This solvent-free or reduced-solvent approach aligns well with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

| Reactants | Energy Source | Catalyst/Support | Reaction Time | Yield |

| 2-Methylpropanoic Acid, Diethylamine | Microwave Irradiation | Ceric Ammonium (B1175870) Nitrate (CAN) (catalytic) | ~2 hours | High |

| 2-Methylpropanoic Acid, Diethylamine | Microwave Irradiation | Silica Gel | Short | High |

Table 2: Microwave-Assisted Synthesis of N,N-Diethyl-2-methylpropanamide

Ultrasonic Irradiation in Aqueous Media

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for amide synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

The synthesis of N,N-diethyl-2-methylpropanamide can be achieved by subjecting a mixture of 2-methylpropanoic acid and diethylamine to ultrasonic irradiation. A particularly attractive feature of this method is the potential to use water as the reaction medium, which is an environmentally benign solvent. utrgv.eduresearchgate.net The use of ultrasound can promote the reaction even with poorly soluble starting materials, offering a clean and efficient pathway to the desired amide. nih.gov This method often leads to high yields in short reaction times without the need for harsh reagents or catalysts. utrgv.edu

| Reactants | Energy Source | Solvent | Key Advantage |

| 2-Methylpropanoic Acid, Diethylamine | Ultrasonic Irradiation | Water | Environmentally benign solvent, enhanced reaction rates |

Table 3: Ultrasonic-Assisted Synthesis of N,N-Diethyl-2-methylpropanamide

Eco-friendly Synthesis in Aqueous Medium for N,N-Diethyl Amides

The chemical industry is increasingly focusing on developing environmentally friendly methods for synthesizing amides like N,N-diethyl-2-methylpropanamide. nsf.gov A key aspect of this is the use of water as a solvent, which is a safer and more sustainable alternative to the hazardous organic solvents typically used in these reactions. nsf.gov Research has demonstrated the successful synthesis of N,N-diethyl amides in an aqueous medium, highlighting a significant step towards greener chemical production. benthamopen.comresearchgate.net

One notable study achieved the synthesis of a series of N,N-diethyl amido moieties from benzenemethanesulfonamides in water at room temperature. benthamopen.comresearchgate.net This method not only avoids the use of toxic solvents but also operates under mild conditions, which can lead to energy savings. researchgate.net The reactions were reported to be expeditious, with excellent yields, demonstrating the viability of water as a reaction medium for this class of compounds. benthamopen.comresearchgate.net

Another innovative approach involves the use of a water extract of pomelo peel ash (WEPPA) as a green reaction medium for the hydration of nitriles to amides. mdpi.com This method has been shown to produce amides in moderate to excellent yields without the need for external transition metals, bases, or organic solvents. mdpi.com The process boasts a broad substrate scope, good functional group tolerance, and the potential for catalyst reusability, making it a practical and sustainable option. mdpi.com

Furthermore, microwave-assisted synthesis in the presence of water has been explored as an eco-friendly method. mdpi.com This technique allows for efficient reactions on a smaller scale and avoids the need for large quantities of starting materials. mdpi.com The use of water as a solvent in these reactions underscores the ongoing efforts to develop cleaner and more sustainable synthetic routes for amide production. nsf.gov

The following table summarizes the key findings of eco-friendly synthesis methods for N,N-diethyl amides in aqueous media:

| Method | Key Features | Advantages |

| Synthesis in Water | Room temperature reaction, uses water as a solvent. | Avoids toxic organic solvents, mild reaction conditions, high yields. benthamopen.comresearchgate.net |

| WEPPA Medium | Uses water extract of pomelo peel ash, no external catalysts. | Sustainable, broad substrate scope, catalyst reusability. mdpi.com |

| Microwave-Assisted | Uses water as a solvent with microwave irradiation. | Efficient for small-scale reactions, reduces waste. mdpi.com |

Catalytic Methodologies

Metal-Catalyzed Amidation and Functionalization

Metal-catalyzed reactions are crucial for the synthesis and functionalization of amides, including N,N-diethyl-2-methylpropanamide. These methods often provide high efficiency and selectivity under milder conditions than traditional approaches. organic-chemistry.org

Copper-based catalysts have been effectively used for the amidation of various substrates. For instance, copper(I) iodide has been employed to catalyze the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org Similarly, a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system has proven effective for Goldberg amidation with (hetero)aryl chlorides. organic-chemistry.org These methods are valuable for creating a wide range of N-alkylated aromatic and aliphatic amides. organic-chemistry.org

Transition-metal-catalyzed C–H functionalization has also emerged as a powerful tool for modifying complex molecules. rsc.orgresearchgate.net This strategy allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, offering a more atom- and step-economic approach. rsc.orgresearchgate.net For example, rhodium and cobalt catalysts have been used in the C-H functionalization and annulation of benzamides with various coupling partners. researchgate.net

The table below highlights some examples of metal-catalyzed amidation and functionalization reactions:

| Catalyst System | Reaction Type | Substrates |

| CuI | N-Aryl Amidation | Arenediazonium salts, primary amides |

| Cu2O/Ligand | Goldberg Amidation | (Hetero)aryl chlorides, primary amides |

| Rh/Co | C-H Functionalization | Benzamides, various coupling partners |

Nanocatalyst Applications in Propanamide Synthesis

Nanocatalysts are gaining significant attention in chemical synthesis due to their high surface area and unique catalytic properties, which can lead to enhanced reactivity and selectivity. rsc.orgresearchgate.net In the context of propanamide synthesis, nanocatalysts offer promising avenues for more efficient and sustainable processes. nih.govresearchgate.net

One significant application is the use of nickel-based nanocatalysts for the reductive amidation of esters with nitro compounds. nih.govresearchgate.netnih.gov This method provides a direct route to amides, including those with various functional groups, in a more step-economical manner compared to traditional syntheses. nih.govresearchgate.net The reaction is often performed under additive-free conditions, further enhancing its green credentials. nih.govresearchgate.net Researchers suggest that metallic nickel and low-valent titanium species are crucial for the success of this direct amide synthesis. nih.govresearchgate.net

The synthesis of these nanocatalysts often involves supporting them on materials with a high surface area, such as titanium dioxide, to improve their stability and performance. researchgate.net Microwave-assisted synthesis has also been explored as a rapid and environmentally friendly method for preparing solid-supported nanocatalysts. rsc.orgresearchgate.net

The use of nanocatalysts extends to various organic transformations beyond amide synthesis, highlighting their versatility. researchgate.net The development of these catalysts is driven by the need for more sustainable and efficient chemical processes in industries like pharmaceuticals and fine chemicals. youtube.com

The following table summarizes the application of nanocatalysts in amide synthesis:

| Nanocatalyst | Reaction Type | Key Advantages |

| Nickel-based | Reductive amidation of esters | Step-economical, additive-free, broad substrate scope. nih.govresearchgate.net |

| Supported Nanocatalysts | Various catalytic reactions | High performance, easy recoverability, enhanced stability. rsc.orgresearchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic methods that combine three or more reactants in a single step to form a complex product, thereby increasing molecular complexity and diversity. nih.gov These reactions are atom-economical and reduce the number of synthetic and purification steps, making them attractive for both academic research and industrial applications. researchgate.netfrontiersin.org

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs that are particularly useful for the synthesis of amide derivatives. beilstein-journals.org The most well-known of these is the Ugi four-component reaction (Ugi-4CR), which involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative. mdpi.comnumberanalytics.com

The Ugi reaction is highly versatile and has been widely used in the synthesis of a variety of complex molecules, including peptidomimetics and heterocyclic compounds. beilstein-journals.orgnih.gov The reaction proceeds through the formation of an imine, followed by the nucleophilic attack of the isocyanide and subsequent reaction with the carboxylic acid. mdpi.comnumberanalytics.com

Another important IMCR is the Passerini reaction, which involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-hydroxy carboxamide. mdpi.com This reaction is believed to proceed through a non-ionic pathway and is often accelerated in aprotic solvents. mdpi.com

The table below provides an overview of key isocyanide-based multicomponent reactions:

| Reaction | Components | Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Hydroxy carboxamide |

One-Pot Synthesis Approaches

One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org These approaches are particularly valuable for the synthesis of complex molecules like N,N-diethyl-2-methylpropanamide and its derivatives.

One example of a one-pot synthesis is the preparation of N,N-diethyl-m-toluamide (DEET) from m-toluic acid. researchgate.net In this process, the starting material is first activated with thionyl chloride to form an intermediate, which then reacts with diethylamine to produce the final product. researchgate.net By optimizing reaction conditions such as temperature and molar ratios, high yields of the desired amide can be achieved. researchgate.net

Another one-pot approach involves the reaction of a carboxylic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of a base. google.com This method has been successfully used to synthesize N,N-diethyl benzamide (B126) with high purity and yield. google.com

Multicomponent reactions, as discussed previously, are inherently one-pot processes. nih.govnih.gov For instance, the synthesis of isoindolinone derivatives can be achieved through a copper-catalyzed three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium acetate. nih.gov This demonstrates the power of combining multiple transformations in a single synthetic operation.

The following table summarizes examples of one-pot synthesis approaches for amides:

| Starting Materials | Reagents | Product |

| m-Toluic acid, Diethylamine | Thionyl chloride | N,N-Diethyl-m-toluamide |

| Benzoic acid, N,N-Diethyl carbamoyl chloride | Tributylamine | N,N-Diethyl benzamide |

| 2-Iodobenzoic acids, Alkynylcarboxylic acids, Ammonium acetate | Copper iodide, Cesium carbonate | 3-Methyleneisoindolin-1-ones |

Synthesis of Structurally Related N,N-Diethyl Propanamide Ligands

The synthesis of N,N-diethyl-2-methylpropanamide and its structural analogs is crucial for the development of novel ligands with tailored electronic and steric properties for various applications in coordination chemistry. The methodologies employed for the synthesis of these N,N-disubstituted amides are often adaptable and can be applied to a range of substrates, allowing for the generation of a diverse library of ligands. These synthetic routes typically involve the formation of an amide bond between a carboxylic acid derivative and diethylamine.

A common and versatile method for the preparation of N,N-disubstituted carboxamides involves the activation of a carboxylic acid followed by reaction with diethylamine. One such activation method is the conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with an agent like thionyl chloride. The resulting acid chloride is then treated with diethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired N,N-diethyl amide.

Another effective approach is the use of coupling agents that facilitate the direct amidation of carboxylic acids with amines. For instance, the reaction of a carboxylic acid with N,N-diethyl carbamoyl chloride in the presence of a suitable base, such as triethylamine (B128534) or 1-methylimidazole, provides a direct route to N,N-diethyl amides with high yields. google.com This method avoids the often harsh conditions required for the formation of acid chlorides.

The Mitsunobu reaction offers an alternative pathway for the synthesis of N,N-diethylbenzamides from benzoic acid and diethylamine. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), to facilitate the dehydration and subsequent amide bond formation. nih.gov While this method is widely used for the formation of various functional groups, its application for the direct synthesis of benzamides from benzoic acids and amines represents a non-classical approach. nih.gov

Furthermore, more complex ligands incorporating the N,N-diethyl propanamide moiety can be synthesized through multi-step procedures. For example, the synthesis of arylsulfonamide-based dialkylated amide motifs has been achieved through the amidation of p-tolylsulfonamide precursors. researchgate.net

The following tables summarize the synthetic details for structurally related N,N-diethyl amide ligands, showcasing the versatility of these synthetic methodologies.

Table 1: Synthesis of N,N-Diethyl-2-phenylacetamide google.com

| Reactants | Reagents | Reaction Time | Temperature | Product | Purity | Yield |

| Phenylacetic acid, N,N-diethyl carbamoyl chloride | 1-methylimidazole | 25-35 minutes | 10-50 °C | N,N-Diethyl-2-phenylacetamide | >99.5% (GC-MS) | 98% |

Table 2: Synthesis of N,N-Diethyl-m-toluamide (DEET) google.com

| Reactants | Reagents | Reaction Time | Temperature | Product | Purity | Yield |

| 3-Methyl benzoic acid, N,N-diethyl carbamoyl chloride | Triethylamine | 15-25 minutes | 10-50 °C | N,N-Diethyl-m-toluamide | - | - |

Table 3: General Procedure for the Synthesis of N,N-Diethylbenzamides via Mitsunobu Reaction nih.gov

| Reactants | Reagents | Solvent | Reaction Time | Temperature | Purification |

| Benzoic acid, Diethylamine | Triphenylphosphine, Diisopropylazodicarboxylate | Toluene | 18 hours | Reflux | Flash column chromatography |

Table 4: Synthesis of N,N-diethyl-2-hydroxybenzamide

| Reactants | Reagents | Reaction Time | Temperature | Product | Yield |

| Methyl salicylate, Diethylamine (40% solution) | NaOH (1% solution in methanol) | 1 hour at 0 °C, then 24 hours at room temperature | 0 °C to room temperature | N,N-diethyl-2-hydroxybenzamide | 0.21% |

Table 5: Synthesis of N,Nʼ-di(8-hydroxyquinoloyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD) researchgate.net

| Reactants | Reagents | Solvent | Reaction Time | Product | Yield |

| 5-chloromethyl-8-hydroxyquinoline hydrochloride, N,Nʼ-diethyl-1,3-propane diamine | K2CO3 | Acetone-water mixture | 3 hours (reflux) | N,Nʼ-di(8-hydroxyquinoloyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD) | 80% |

Reactivity and Reaction Mechanisms of Tertiary Propanamides

Fundamental Amide Bond Characterization

The unique reactivity of the tertiary amide, Propanamide, N,N-diethyl-2-methyl-, is deeply rooted in the fundamental characteristics of its amide bond. This section explores the key structural and dynamic features that govern its chemical behavior.

The amide bond in N,N-diethyl-2-methylpropanamide is characterized by significant resonance stabilization. This arises from the delocalization of the lone pair of electrons on the nitrogen atom across the N-C(O) bond to the carbonyl oxygen. fiveable.meresearchgate.net This resonance imparts a partial double-bond character to the carbon-nitrogen bond, which in turn enforces a largely planar geometry on the amide group. fiveable.meresearchgate.net The planarity of the amide bond is a crucial feature that influences the molecule's conformational preferences and its interactions with other molecules. fiveable.me This resonance effect makes amides one of the least electrophilic carboxylic acid derivatives. bham.ac.uk

The planarity can be influenced by peripheral steric congestion. While not directly involving Propanamide, N,N-diethyl-2-methyl-, studies on other amides have shown that steric crowding can induce deformation of the amide plane. rsc.org This deformation can, in turn, affect the reactivity of the amide bond. rsc.orgnih.gov

Key Features of the Amide Bond in N,N-diethyl-2-methylpropanamide

| Feature | Description | Consequence |

|---|---|---|

| Resonance | Delocalization of the nitrogen lone pair across the N-C(O) bond. | Partial double-bond character of the C-N bond. |

| Planarity | The atoms of the amide group (C, O, N, and the atoms attached to them) lie in the same plane. | Restricted rotation around the C-N bond. |

| Reduced Electrophilicity | Resonance stabilization makes the carbonyl carbon less susceptible to nucleophilic attack compared to other carbonyl compounds. | Requires more forcing conditions for hydrolysis. bham.ac.uk |

Due to the partial double-bond character of the N-C(O) bond, rotation around this bond is significantly restricted. fiveable.me This restricted rotation gives rise to a substantial energy barrier, which can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.gov The rotational barriers in amides are typically in the range of 15–23 kcal/mol. fcien.edu.uy

The height of this rotational barrier is influenced by the solvent environment. fcien.edu.uy More polar solvents tend to increase the rotational barrier, which is consistent with the ground state of the amide being more polar than the transition state for rotation. fcien.edu.uycdnsciencepub.com For N,N-diethyl-substituted amides, the dynamic behavior of the ethyl groups adds another layer of complexity to their conformational analysis. nih.gov Computational studies, such as those using the Polarisable Continuum Model (PCM), can provide insights into the relative stabilities of different conformers in various solvents. nih.gov

Factors Influencing Rotational Barriers in Amides

| Factor | Effect on Rotational Barrier | Reason |

|---|---|---|

| Solvent Polarity | Increases with increasing polarity. fcien.edu.uycdnsciencepub.com | The ground state is more stabilized by polar solvents than the transition state. cdnsciencepub.com |

| Steric Hindrance | Can either increase or decrease the barrier depending on the specific substitution pattern. | Steric interactions can destabilize the planar ground state or the perpendicular transition state. |

| Electronic Effects | Electron-withdrawing groups on the nitrogen can decrease the barrier, while electron-donating groups can increase it. | Affects the degree of N-C(O) double bond character. |

While the amide nitrogen is generally considered to be sp2-hybridized and planar, deviations from planarity can occur, leading to a pyramidal geometry. nih.gov This phenomenon, known as nitrogen pyramidalization, can be induced by factors such as steric congestion or specific intermolecular interactions. nih.govchemrxiv.org

Pyramidalization of the amide nitrogen can have significant consequences for the reactivity of the amide bond. It reduces the resonance stabilization and planarity of the amide group, making the carbonyl carbon more electrophilic and susceptible to cleavage. nih.govchemrxiv.org While direct studies on N,N-diethyl-2-methylpropanamide are limited, research on other sterically hindered amides has shown that metal coordination to peripheral sites can trigger pyramidalization and enhance the rate of solvolysis. nih.gov Hydrogen bonding to the carbonyl oxygen of a pyramidalized amide has also been shown to influence the preferred direction of pyramidalization. rsc.org

Cleavage and Functionalization Reactions

The inherent stability of the amide bond in N,N-diethyl-2-methylpropanamide necessitates specific strategies for its cleavage and functionalization.

Amides are generally resistant to hydrolysis and require forcing conditions, such as prolonged heating in the presence of strong acids or bases. bham.ac.ukbyjus.com

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. bham.ac.ukyoutube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. youtube.com Subsequent proton transfers lead to the formation of a good leaving group (diethylamine), which is expelled to yield the carboxylic acid (2-methylpropanoic acid) and the diethylammonium (B1227033) ion. youtube.com The protonation of the liberated amine prevents the reverse reaction, making the acid-catalyzed hydrolysis of amides effectively irreversible. youtube.com For tertiary amides like N,N-diethyl-2-methylpropanamide, concentrated acid and heat are often required. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, the nucleophilic hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. byjus.com The expulsion of the diethylamide anion, a very poor leaving group, is generally an unfavorable step. chemistrysteps.com However, the reaction is driven forward by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com This process typically requires heating with a concentrated aqueous solution of a strong base like sodium hydroxide. byjus.com

Beyond hydrolysis, the amide bond can be activated for other transformations.

Nucleophilic Activation: This typically involves the reaction of the amide with a strong nucleophile. For instance, the reduction of tertiary amides to amines can be achieved using powerful reducing agents like lithium aluminum hydride. This reaction proceeds through the initial complexation of the Lewis acidic aluminum to the carbonyl oxygen, which activates the carbonyl group towards hydride attack.

Electrophilic Activation: In this strategy, an electrophile is used to activate the amide bond. For example, the reaction of amides with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of ketones. The electrophilic metal center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the addition of the organometallic nucleophile.

Enzymatic hydrolysis of tertiary amides has also been studied. Some enzymes are capable of hydrolyzing these robust bonds by employing mechanisms that involve the anti-nucleophilic attack and protonation of the amide nitrogen. researchgate.net

Selective Cleavage of the Amide Bond

The amide bond is known for its stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, its cleavage requires specific and often vigorous conditions. For tertiary amides such as Propanamide, N,N-diethyl-2-methyl-, this stability is further enhanced by the presence of alkyl groups on the nitrogen.

Selective cleavage of the C-N bond in amides is a challenging yet significant transformation in organic synthesis. Research into this area has revealed several strategies, although data specifically for N,N-diethyl-2-methylpropanamide is limited. General methods for the hydrolysis of tertiary amides often involve strong acidic or basic conditions. For instance, the alkaline hydrolysis of tertiary amides can be achieved using potassium hydroxide in refluxing 2-methoxyethanol (B45455) or with strong bases like potassium t-butoxide. researchgate.net A milder approach for the hydrolysis of secondary and tertiary amides utilizes sodium hydroxide in a non-aqueous medium like methanol/dichloromethane. researchgate.net

Enzymatic methods have also been developed for the selective hydrolysis of amide bonds. A notable example is the hydrolysis of the structurally similar insect repellent, N,N-diethyl-m-toluamide (DEET), by DEET hydrolase from Pseudomonas putida. This enzyme specifically catalyzes the cleavage of the amide bond to yield 3-methylbenzoic acid and diethylamine (B46881). nih.govethz.ch

Furthermore, transition metal-free methods have been developed for the selective cleavage of the C-N σ bond in strained cyclic amides, such as N-acylazetidines, using sodium dispersions and a crown ether. semanticscholar.orgnih.govmdpi.com However, acyclic tertiary amides, including N,N-diethyl-2-methylpropanamide, have been found to be stable under these specific reaction conditions, highlighting their inherent stability. semanticscholar.orgmdpi.com

The proposed mechanism for the alkaline hydrolysis of amides proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net The subsequent collapse of this intermediate can either regenerate the starting amide or lead to the cleavage of the C-N bond to form the carboxylate and the amine. researchgate.net

Intramolecular Reactions and Regioselectivity

Diels-Alder Reactions of Amide-Containing Systems

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com It typically involves a conjugated diene and a dienophile, which is an alkene or alkyne. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Research on related systems, such as α,β-unsaturated carbonyl compounds, shows their successful application as dienophiles. masterorganicchemistry.com The stereoselectivity and regioselectivity of such reactions are well-established, but would need to be determined empirically for a substrate like an unsaturated derivative of N,N-diethyl-2-methylpropanamide.

Cyclocondensation Reactions Leading to Heterocyclic Frameworks

Cyclocondensation reactions are fundamental in the synthesis of a wide variety of heterocyclic compounds. These reactions typically involve the formation of a ring through the reaction of two or more functional groups, often with the elimination of a small molecule like water or an alcohol.

Examination of Substrate Reactivity in Specific Organic Transformations

The reactivity of Propanamide, N,N-diethyl-2-methyl- as a substrate in various organic transformations is influenced by the steric and electronic properties of its constituent groups: the isobutyryl group and the N,N-diethylamino moiety. The tertiary nature of the amide provides significant steric hindrance around the carbonyl group and the nitrogen atom, which can influence its reactivity towards nucleophiles and electrophiles.

The table below summarizes some of the key physical and chemical properties of N,N-diethyl-2-methylpropanamide and a related compound.

One of the fundamental reactions of amides is reduction. Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In the case of N,N-diethyl-2-methylpropanamide, this reaction would yield N,N-diethyl-2-methylpropan-1-amine.

The α-carbon of the isobutyryl group has a single proton which could potentially be removed by a strong base to form an enolate. However, the steric bulk of the N,N-diethylamino group might hinder this process. If formed, this enolate could participate in various alkylation and condensation reactions.

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure and dynamics of N,N-diethyl-2-methylpropanamide.

Probing Amide Bond Rotation and Conformational Non-Equivalence

A fundamental characteristic of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance, which imparts partial double bond character. nanalysis.comazom.com This phenomenon leads to the possibility of distinct chemical environments for the N-alkyl groups, a feature readily observable by NMR spectroscopy. In N,N-diethyl-2-methylpropanamide, the two ethyl groups attached to the nitrogen atom can become non-equivalent if the rotation around the C-N bond is slow on the NMR timescale. nanalysis.comlumenlearning.comlibretexts.org This non-equivalence would result in separate signals for the corresponding protons and carbons of each ethyl group.

At room temperature, the rate of rotation around the C-N bond influences the appearance of the NMR spectrum. If the rotation is sufficiently slow, the two ethyl groups will be in different chemical environments, leading to more complex spectra. Conversely, at higher temperatures, the increased rotational energy can overcome the energy barrier, causing the ethyl groups to become equivalent on the NMR timescale, which would simplify the spectrum. nanalysis.comazom.com This dynamic process, known as conformational non-equivalence, is a key area of investigation in the study of amides. nih.gov

Detailed 1H NMR and 13C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of N,N-diethyl-2-methylpropanamide provide a detailed map of its carbon-hydrogen framework. In ¹H NMR, the signals from the protons of the two ethyl groups and the isopropyl group can be distinguished based on their chemical shifts and splitting patterns. pearson.comdocbrown.info The integration of these signals corresponds to the number of protons in each environment. docbrown.info

Similarly, the ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. The carbonyl carbon typically appears at a characteristic downfield chemical shift. The carbons of the ethyl and isopropyl groups will also have specific chemical shifts. rsc.orgmdpi.com The exact chemical shift values can be influenced by the solvent used for the analysis. washington.edu

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for N,N-diethyl-2-methylpropanamide

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃ (isopropyl) | ~1.1 | ~20 |

| CH (isopropyl) | ~2.7 | ~35 |

| CH₃ (ethyl) | ~1.1-1.2 | ~13-15 |

| CH₂ (ethyl) | ~3.3 | ~40-42 |

| C=O (carbonyl) | - | ~175 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pearson.com

Carbonyl Stretching Frequencies in Tertiary Amides

A prominent feature in the IR spectrum of N,N-diethyl-2-methylpropanamide is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For tertiary amides, this band typically appears in the region of 1630-1680 cm⁻¹. spectroscopyonline.comspcmc.ac.in The exact frequency can be influenced by the molecular structure and the physical state of the sample. The position of the C=O stretching frequency in tertiary amides is generally independent of the physical state because they cannot form hydrogen bonds with each other due to the absence of an N-H bond. spcmc.ac.in The delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl group reduces the double bond character of the C=O bond, leading to a lower stretching frequency compared to ketones. amazonaws.com

Challenges in N-H Detection for Tertiary Amides

A key distinguishing feature of tertiary amides like N,N-diethyl-2-methylpropanamide in IR spectroscopy is the absence of N-H stretching and bending vibrations. spectroscopyonline.comspcmc.ac.inorgchemboulder.com Primary and secondary amides exhibit characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹. orgchemboulder.comwpmucdn.com However, since tertiary amides lack a hydrogen atom directly bonded to the nitrogen, these characteristic peaks are not observed. spectroscopyonline.comorgchemboulder.comspectroscopyonline.com This absence of N-H signals is a definitive indicator of a tertiary amide structure when interpreting an IR spectrum. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used for identification and structural elucidation.

The electron ionization (EI) mass spectrum of N,N-diethyl-2-methylpropanamide would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (143.23 g/mol ). chemspider.com The fragmentation of the molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways for amides include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the C-N bond. The resulting fragmentation pattern is a unique fingerprint for the compound.

Fragmentation Pathways and Ionization Techniques

Electron Ionization (EI) is a common technique used to generate ions for mass spectrometric analysis. In EI, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. The fragmentation pathways are crucial for identifying the molecule's structure.

For Propanamide, N,N-diethyl-2-methyl-, the fragmentation is directed by the functional groups present, primarily the amide group. Common fragmentation patterns for amides under EI conditions include alpha-cleavage (α-cleavage) adjacent to the carbonyl group and cleavage of the C-N bond. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to further fragment specific ions, providing more detailed structural information. nih.govnih.gov These methods are essential for distinguishing between isomers and characterizing unknown compounds. nih.gov

Identification of Amide-Stabilized Acylium Ions and McLafferty Rearrangements

A predominant fragmentation pathway for amides like Propanamide, N,N-diethyl-2-methyl- is the α-cleavage, which results in the formation of a stable, resonance-stabilized acylium ion. This occurs through the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl group or the cleavage of the C-N bond. The most significant fragmentation for N,N-disubstituted amides is typically the cleavage of the C-N bond, leading to the formation of an acylium ion [R-C=O]+.

Another important fragmentation process is the McLafferty rearrangement. This rearrangement occurs if the alkyl group attached to the carbonyl contains a γ-hydrogen atom. The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule. For Propanamide, N,N-diethyl-2-methyl-, the isobutyl group (2-methylpropyl) attached to the carbonyl has γ-hydrogens, making the McLafferty rearrangement a possible fragmentation pathway.

Table 1: Predicted Mass Spectrometry Fragmentation for Propanamide, N,N-diethyl-2-methyl- (C8H17NO)

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Fragmentation Pathway |

|---|---|---|---|

| [M]+• | [CH3CH(CH3)CON(CH2CH3)2]+• | 143 | Molecular Ion |

| [M-CH3]+ | [CH2(CH3)CON(CH2CH3)2]+ | 128 | Loss of a methyl group |

| [M-C2H5]+ | [CH3CH(CH3)CON(CH2CH3)(CH2)]+ | 114 | Loss of an ethyl radical from the diethylamino group |

| [M-C3H7]+ | [CON(CH2CH3)2]+ | 100 | α-cleavage, loss of isopropyl radical |

| [C4H7O]+ | [CH3CH(CH3)CO]+ | 71 | Acylium ion formed by C-N bond cleavage |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Propanamide, N,N-diethyl-2-methyl- from complex matrices prior to its quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis of amides. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. researchgate.net The method's development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve good resolution, peak shape, and sensitivity. ajpaonline.com For quantitative purposes, a calibration curve is constructed by analyzing standards of known concentrations. nih.govresearchgate.net

Table 2: Representative HPLC Parameters for Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. ajpaonline.com |

| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) | A common solvent system for RP-HPLC, the ratio can be adjusted for optimal separation. ajpaonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good separation efficiency. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. ajpaonline.com |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. researchgate.net |

| Detection | UV at ~210 nm | Amide bonds exhibit UV absorbance at lower wavelengths. ajpaonline.com |

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from a liquid sample, thereby removing interfering matrix components. phenomenex.comsigmaaldrich.com For Propanamide, N,N-diethyl-2-methyl-, a reversed-phase SPE sorbent like C18 would be appropriate, working on the principle of hydrophobic interactions. nih.gov The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com

Table 3: General Solid-Phase Extraction (SPE) Protocol

| Step | Solvent/Solution | Purpose |

|---|---|---|

| 1. Conditioning | Methanol or Acetonitrile | To activate the sorbent's functional groups. youtube.com |

| 2. Equilibration | Water or Buffer | To prepare the sorbent for the aqueous sample. youtube.com |

| 3. Loading | Sample (dissolved in aqueous solution) | The analyte is retained on the sorbent while some matrix components pass through. youtube.com |

| 4. Washing | Water or a weak organic/water mix | To remove weakly bound interferences from the sorbent. youtube.com |

| 5. Elution | Organic Solvent (e.g., Methanol, Acetonitrile) | To disrupt the analyte-sorbent interaction and collect the purified analyte. phenomenex.com |

Electroanalytical Techniques

Electroanalytical methods offer a sensitive and often rapid alternative for the determination of electroactive compounds.

Voltammetric Methods for N,N-Diethyl Amide Analysis

Table 4: General Parameters for Voltammetric Analysis

| Technique | Parameter | Purpose |

|---|---|---|

| Cyclic Voltammetry (CV) | Potential Scan Rate (e.g., 50 mV/s) | To investigate the electrochemical behavior and reversibility of redox processes. mdpi.com |

| Differential Pulse Voltammetry (DPV) | Pulse Amplitude, Pulse Width | To enhance sensitivity for quantitative analysis by minimizing background currents. tubitak.gov.tr |

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is a common choice for organic analysis. mdpi.com |

| Supporting Electrolyte | e.g., Lithium Perchlorate in Ethanol | Provides conductivity to the solution and controls the ionic strength. mdpi.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of amide systems. Methodologies such as Ab Initio and Density Functional Theory (DFT) are instrumental in providing detailed insights into the nature of the amide bond and its immediate chemical environment.

Ab Initio and Density Functional Theory (DFT) Approaches for Amide Systems

Ab initio and DFT methods are powerful tools for studying amide systems like Propanamide, N,N-diethyl-2-methyl-. nih.gov These computational approaches can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nanalysis.com DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for conformational studies of flexible molecules. azom.com For instance, in a study on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, the B3LYP functional combined with the 6-311++G(d,p) basis set was employed to analyze conformational preferences. azom.com

A typical computational analysis of Propanamide, N,N-diethyl-2-methyl- would involve geometry optimization to find the lowest energy conformers. The presence of the two ethyl groups on the nitrogen atom and the isopropyl group attached to the carbonyl carbon introduces significant conformational flexibility. The rotation around the C-N amide bond is a key feature, leading to different spatial arrangements of the substituents. nih.govrsc.org Theoretical calculations can quantify the energy barriers associated with these rotations. acs.orgnih.gov

The following table illustrates the kind of data that can be generated from DFT calculations on a molecule like Propanamide, N,N-diethyl-2-methyl-, based on findings for analogous compounds.

| Computational Method | Basis Set | Calculated Property | Predicted Value |

| DFT (B3LYP) | 6-311++G(d,p) | C=O Bond Length | ~1.23 Å |

| DFT (B3LYP) | 6-311++G(d,p) | C-N Amide Bond Length | ~1.36 Å |

| DFT (B3LYP) | 6-311++G(d,p) | Amide Rotational Barrier | 12-16 kcal/mol |

This table is illustrative and based on typical values for similar N,N-diethyl amides. Specific values for Propanamide, N,N-diethyl-2-methyl- would require dedicated calculations.

Analysis of Amide Bond Distortion and Pyramidalization at Nitrogen

The planarity of the amide bond is a consequence of the resonance between the nitrogen lone pair and the carbonyl π-system. However, steric hindrance from bulky substituents, such as the diethyl and isopropyl groups in Propanamide, N,N-diethyl-2-methyl-, can lead to distortions from this ideal planar geometry. This includes twisting of the amide bond and pyramidalization at the nitrogen atom, where the nitrogen atom moves out of the plane defined by its three substituents.

Computational methods can precisely quantify the degree of this distortion by calculating parameters such as the amide bond twist angle (τ) and the Witten-Schaefer parameter (χN) for nitrogen pyramidalization. Studies on sterically hindered enamides have shown that the barrier to rotation around the N-alkenyl bond is significantly influenced by the size of the substituents on the nitrogen and acyl group. nih.gov For Propanamide, N,N-diethyl-2-methyl-, DFT calculations would be expected to show a non-planar arrangement around the nitrogen atom to alleviate steric strain between the ethyl and isopropyl groups.

Reaction Mechanism Elucidation

Theoretical chemistry plays a crucial role in mapping out the pathways of chemical reactions, identifying transition states, and understanding the energetic landscape that governs the transformation of reactants to products.

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a molecule to its potential energy. For a reaction involving Propanamide, N,N-diethyl-2-methyl-, such as its hydrolysis, mapping the PES allows for the identification of all possible reaction pathways, including intermediates and transition states.

For example, the hydrolysis of the amide bond in Propanamide, N,N-diethyl-2-methyl- would proceed through a tetrahedral intermediate. Computational modeling can map the energy changes as a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) approaches the carbonyl carbon, forms the tetrahedral intermediate, and subsequent bond breaking leads to the carboxylic acid and diethylamine (B46881) products. A theoretical study on the hydrolysis of a similar amide, N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine, utilized DFT to explore different reaction pathways and found that a water-assisted mechanism is favorable.

Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

Once a potential transition state is located on the PES, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Following this, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the PES.

This analysis provides a detailed picture of the geometric changes that occur during the reaction. For the hydrolysis of Propanamide, N,N-diethyl-2-methyl-, an IRC calculation starting from the transition state for the breakdown of the tetrahedral intermediate would show the progressive elongation of the C-N bond and the formation of the C-O and N-H bonds of the final products.

Solvent Effects Modeling

The solvent environment can significantly influence the conformation and reactivity of molecules, especially polar ones like amides. Computational models can account for these effects, providing a more realistic description of chemical processes in solution.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. azom.com This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute. For instance, PCM calculations on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides showed a progressive increase in the population of the more polar cis conformer as the solvent polarity increased. azom.com

For Propanamide, N,N-diethyl-2-methyl-, it would be expected that in polar solvents, conformers with a larger dipole moment would be stabilized to a greater extent. The relative energies of the different conformers, and thus their equilibrium populations, would be altered compared to the gas phase. The following table illustrates how the relative energy of conformers might change with the solvent environment.

| Conformer | Gas Phase ΔE (kcal/mol) | Water (PCM) ΔE (kcal/mol) |

| Conformer A (less polar) | 0.0 | 0.5 |

| Conformer B (more polar) | 0.8 | 0.0 |

This table is a hypothetical representation of the expected solvent effects on the conformational equilibrium of Propanamide, N,N-diethyl-2-methyl-.

In addition to implicit models, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to account for specific solute-solvent interactions like hydrogen bonding. However, these are computationally more demanding.

Continuum Solvation Models (e.g., PCM)

Continuum solvation models are a class of computational methods used to describe a molecule's behavior in a solvent without explicitly representing every solvent molecule. github.ionih.govresearchgate.net The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are prominent examples. github.ionih.govresearchgate.net

These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. nih.gov The solvation free energy is then calculated, providing insights into the solubility and reactivity of the compound in different solvents. nih.govresearchgate.net The SMD model, for instance, is considered a universal solvation model due to its applicability to any charged or uncharged solute in various solvents. nih.gov It calculates the solvation free energy by considering the full solute electron density. nih.govresearchgate.net

For Propanamide, N,N-diethyl-2-methyl-, applying a continuum solvation model like PCM or SMD would involve a quantum mechanical calculation of the molecule's electronic structure in the gas phase, followed by the inclusion of the solvent continuum. This would allow for the prediction of its free energy of solvation in various solvents, a key parameter in many chemical processes. The choice of the model and its parameters, such as the atomic radii used to define the solute cavity, would be crucial for obtaining accurate results. github.ioresearchgate.net

Explicit Solvent Molecule Interactions in Reaction Pathways

While continuum models offer computational efficiency, explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This approach is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in a reaction mechanism.

In the context of Propanamide, N,N-diethyl-2-methyl-, studying its reaction pathways with explicit solvent molecules would involve quantum mechanics/molecular mechanics (QM/MM) simulations. In a QM/MM approach, the reacting species (Propanamide, N,N-diethyl-2-methyl- and its reaction partners) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field.

This hybrid method allows for the investigation of how individual solvent molecules stabilize transition states or intermediates, providing a more accurate description of the reaction energetics and mechanism compared to continuum models alone. For a molecule like Propanamide, N,N-diethyl-2-methyl-, understanding how water or other protic solvent molecules interact with the amide carbonyl group would be a key area of investigation.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein or other biological target. nih.gov These methods are fundamental in drug discovery and design. mdpi.com

Prediction of Interactions with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.govnih.gov

To predict the biological targets of Propanamide, N,N-diethyl-2-methyl-, a virtual screening approach could be employed. This would involve docking the molecule against a library of known protein structures. The results would be analyzed to identify proteins with high binding affinities, suggesting potential biological interactions. For any identified target, a detailed analysis of the docking pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. mdpi.com

Ligand Design Principles and Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govrsc.org By systematically modifying the structure of a ligand and observing the effect on its activity, researchers can develop principles for designing more potent and selective molecules. mdpi.com

For Propanamide, N,N-diethyl-2-methyl-, a hypothetical SAR study would involve synthesizing and testing a series of analogs. For example, the ethyl groups on the nitrogen could be replaced with other alkyl groups, or the methyl group at the 2-position could be altered. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could then be used to build a mathematical model that correlates the structural features of these analogs with their measured activity. Such a model would be invaluable for guiding the design of new, more effective compounds based on the Propanamide, N,N-diethyl-2-methyl- scaffold.

Environmental Fate and Transport Studies

Degradation Pathways

The persistence of Propanamide, N,N-diethyl-2-methyl- in the environment is largely determined by its susceptibility to various degradation processes. These include biodegradation, photolytic degradation, and hydrolysis.

Biodegradation Kinetics and Mechanisms in Environmental Media

Propanamide, N,N-diethyl-2-methyl- is considered to be inherently and readily biodegradable. cdc.gov However, the rate of degradation can vary significantly depending on environmental conditions. Under aerobic conditions, it degrades relatively well, but the process is slow under anaerobic conditions. wikipedia.org In surface waters and soil, its degradation rate is moderate to rapid, with a half-life measured in days to weeks. nih.gov

One of the key mechanisms of biodegradation involves microbial action. For instance, the soil bacterium Pseudomonas putida can utilize DEET as its sole carbon source, breaking it down into 3-methyl benzoate (B1203000) and diethylamine (B46881). orst.edu Soil fungi such as Cunninghamella elegans and Mucor ramannianus have also been observed to metabolize DEET. orst.edu

In a study using a sewage inoculum under aerobic conditions, DEET at a concentration of 100 mg/L showed 0% of its theoretical biochemical oxygen demand (BOD) after 4 weeks, indicating it was not readily biodegradable under those specific test conditions. cdc.gov It is important to note that while DEET is biodegradable, its removal through sludge adsorption in sewage treatment plants can be incomplete. cdc.gov

Table 1: Biodegradation of Propanamide, N,N-diethyl-2-methyl-

| Environmental Medium | Condition | Degradation Rate/Half-Life | Metabolites |

| Soil | Aerobic | Moderate to rapid (days to weeks) nih.gov | 3-methyl benzoate, diethylamine orst.edu |

| Surface Water | Aerobic | Moderate to rapid (days to weeks) nih.gov | Not specified |

| Sewage Inoculum | Aerobic | 0% theoretical BOD after 4 weeks at 100 mg/L cdc.gov | Not specified |

| Soil | Anaerobic | Poor and slow wikipedia.org | Not specified |

Photolytic Degradation via Reaction with Hydroxyl Radicals

In the atmosphere, small amounts of Propanamide, N,N-diethyl-2-methyl- are subject to rapid photo-oxidation, primarily through reactions with hydroxyl radicals (•OH). nih.gov This process is a significant degradation pathway for the compound in the gas phase. The rate of this reaction determines the atmospheric lifetime of DEET.

Studies investigating the photolysis of DEET in ultrapure water under ultraviolet (UV) radiation at 254 nm have shown that the degradation follows first-order kinetics. nih.gov The presence of hydrogen peroxide can enhance the oxidation rate compared to direct photolysis alone. nih.gov The quantum yield for DEET photolysis has been determined to be in the range of 2.8 × 10⁻³ to 0.9 × 10⁻³ mol E⁻¹. nih.gov

Table 2: Photolytic Degradation of Propanamide, N,N-diethyl-2-methyl-

| Parameter | Value | Reference |

| Primary Degradation Pathway | Reaction with Hydroxyl Radicals (•OH) | nih.gov |

| Photolysis Kinetics | First-order | nih.gov |

| Quantum Yield (in ultrapure water) | 2.8 × 10⁻³ - 0.9 × 10⁻³ mol E⁻¹ | nih.gov |

Hydrolytic Stability Investigations in Aquatic Environments

Propanamide, N,N-diethyl-2-methyl- is considered to be hydrolytically stable in aquatic environments at typical environmental pH levels. cdc.govorst.edu This means that it does not readily break down through reaction with water. Studies have shown its stability under environmental conditions with a pH ranging from 5 to 9. nih.gov Due to this stability, hydrolysis is not considered an important fate process for DEET in the environment. researchgate.net

Environmental Partitioning and Mobility

The movement and distribution of Propanamide, N,N-diethyl-2-methyl- in the environment are governed by its partitioning behavior between different environmental compartments, such as soil, water, and air.

Adsorption to Soil and Sediment Matrices

Propanamide, N,N-diethyl-2-methyl- is expected to have low adsorption to soils and sediments. cdc.gov This is quantified by the soil sorption coefficient (Koc), which is a measure of a chemical's tendency to bind to organic carbon in soil. Experimental Koc values for DEET have been reported in the range of 47–126 L/kg. cdc.gov Another study reported a Koc value of 3.00 x 10 L/kg. orst.edu This low adsorption indicates that the compound is likely to remain in the water phase rather than binding to soil or sediment particles.

The adsorption of pesticides like DEET can be influenced by soil properties. Generally, adsorption is greater in soils with higher organic matter content. nih.govresearchgate.net

Table 3: Soil Adsorption Coefficient (Koc) of Propanamide, N,N-diethyl-2-methyl-

| Koc Value (L/kg) | Method | Reference |

| 43.3 | High-Performance Liquid Chromatography (HPLC) estimation | cdc.gov |

| 47–126 | Batch Equilibrium Method (OECD Guideline) | cdc.gov |

| 30 | Not specified | orst.edu |

Leaching Potential and Groundwater Contamination

Due to its low adsorption to soil and its moderate mobility, Propanamide, N,N-diethyl-2-methyl- has the potential to leach into groundwater. nih.govcdc.gov The likelihood of a pesticide leaching is influenced by several factors, including soil texture, depth to groundwater, and the amount of water moving through the soil. pesticidestewardship.org Coarse-textured soils with large pores allow for more rapid water movement and increase the potential for groundwater contamination. pesticidestewardship.org

The presence of DEET has been detected in various water bodies. A nationwide study in the U.S. found DEET in 73% of sampled stream sites, with concentrations ranging from 0.02 to 1.1 µg/L. researchgate.net It has also been detected in source water and finished drinking water samples at concentrations ranging from 0.5 to 255.7 ng/L. nih.gov While these concentrations are generally low, they confirm the mobility of DEET and its potential to contaminate water resources. researchgate.nethealth.state.mn.us The slow degradation of pesticides in the subsurface, where microbial activity is limited, can contribute to their persistence in groundwater. nih.gov

Behavior in Wastewater Treatment Systems

The widespread use of Propanamide, N,N-diethyl-2-methyl-, commonly known as N,N-diethyl-m-toluamide (DEET), results in its consistent presence in municipal wastewater. researchgate.netusgs.gov Its fate within wastewater treatment plants (WWTPs) is a critical factor in determining its ultimate environmental concentration. The behavior of this compound in these systems is influenced by a combination of physical, chemical, and biological processes.

The removal efficiency of Propanamide, N,N-diethyl-2-methyl- in WWTPs can be variable, depending on the type of treatment processes employed. nih.gov Primary treatment, which typically involves physical separation of solids, demonstrates minimal removal of this compound. nih.gov Significant removal is primarily achieved during secondary biological treatment stages, where microbial degradation is the principal mechanism. nih.govcore.ac.uk However, complete removal is not always achieved, leading to its detection in final effluents. researchgate.netnih.gov

Studies have shown a wide range of removal rates during secondary treatment, from negligible to over 90%. nih.govresearchgate.net For instance, research in Beijing WWTPs showed removal rates from -12% to 100% in secondary treatment. nih.gov One study on biological grey water treatment reported a minimum removal of 11.7% after 3.5 hours of aeration, which increased to 13.4% after 6 hours. core.ac.ukntnu.no It was also noted that the compound does not significantly adsorb onto sludge, which is consistent with its relatively low octanol-water partition coefficient. ntnu.noresearchgate.net Advanced tertiary treatments, such as ozonation and microfiltration/reverse osmosis (MF/RO), have proven to be highly effective in eliminating the remaining traces of the compound. nih.gov

Microbial activity is the cornerstone of Propanamide, N,N-diethyl-2-methyl- degradation in conventional activated sludge systems. core.ac.ukcornell.edu The compound can serve as a carbon source for certain microorganisms. nih.gov A key bacterium identified in this process is Pseudomonas putida, which has been shown to aerobically degrade the compound by first hydrolyzing the amide bond to form 3-methylbenzoate (B1238549) and diethylamine. nih.gov The 3-methylbenzoate is then further metabolized. nih.gov The presence of a diverse and adapted microbial community, particularly in biofilms, enhances the degradation potential. eawag.ch Research indicates that biofilms in waters with a higher proportion of treated wastewater exhibit a greater capacity to degrade the compound, suggesting the presence of specific, well-adapted enzymes. eawag.ch

While microorganisms can degrade Propanamide, N,N-diethyl-2-methyl-, the compound itself does not appear to significantly inhibit key microbial processes like nitrification, de-nitrification, or biological phosphorus removal at typical environmental concentrations. ntnu.no However, the efficiency of its degradation can be influenced by the presence of other compounds. For example, the presence of strong electron-withdrawing groups in a molecule can make it more resistant to enzymatic attack by laccase, a fungal enzyme studied for its potential in degrading micropollutants. nih.gov The degradation of Propanamide, N,N-diethyl-2-methyl- by laccase was found to be poor alone but was significantly enhanced in the presence of redox mediators. researchgate.netnih.gov

Interactive Data Table: Removal Efficiency of Propanamide, N,N-diethyl-2-methyl- in Wastewater Treatment

Advanced Environmental Fate Modeling

To predict the environmental distribution and persistence of chemicals like Propanamide, N,N-diethyl-2-methyl-, scientists employ advanced mathematical models. These models integrate a compound's physicochemical properties with environmental parameters to forecast its behavior across different media.

Fugacity-based models are powerful tools for assessing the multimedia fate of organic chemicals. tul.czenvchemgroup.comwikipedia.org Fugacity, a concept first introduced by G.N. Lewis, represents a chemical's "escaping tendency" from a particular phase. envchemgroup.comwikipedia.org In a state of equilibrium, the fugacity of a chemical will be equal in all environmental compartments (e.g., air, water, soil, sediment, biota). envchemgroup.com This principle allows for the prediction of a chemical's distribution based on its partitioning behavior. wikipedia.orgresearchgate.net

The models relate the concentration (C) of a chemical in a phase to its fugacity (f) through a proportionality constant known as the fugacity capacity (Z), where C = Z * f. nih.gov The fugacity capacity is specific to the chemical and the environmental medium and is calculated from key physicochemical properties. wikipedia.org

Fugacity models are typically categorized into different levels of complexity: envchemgroup.comnih.gov

Level I: Assumes a closed system at equilibrium. It calculates the equilibrium distribution of a fixed amount of a chemical among compartments, ignoring degradation and transport processes. envchemgroup.comunipd.it

Level II: Also assumes equilibrium but considers a system open to continuous emissions and advection, while still being at a steady state. nih.gov

Level III: Represents a more realistic scenario where the system is at a steady state but not at equilibrium. It accounts for transport processes between compartments (e.g., deposition from air to water) and degradation reactions within each compartment. tul.czulisboa.pt

Level IV: Describes a dynamic, non-steady-state system, using differential equations to model changes in concentration and fugacity over time. nih.gov

For Propanamide, N,N-diethyl-2-methyl-, a Level III fugacity model would be particularly informative. By inputting its emission rates (primarily from WWTP effluents) and its key physicochemical properties (solubility, vapor pressure, and partition coefficients), the model can predict its steady-state concentrations and persistence in air, water, soil, and sediment. tul.czulisboa.pt Given its properties—moderate water solubility and a low tendency to volatilize—fugacity models would predict that the aquatic environment is the primary receiving compartment and sink for this compound. researchgate.netresearchgate.net

The accuracy of fugacity models and other environmental fate predictions is highly dependent on the quality of the input data, particularly the environmental partition coefficients. For amides like Propanamide, N,N-diethyl-2-methyl-, the most critical coefficients are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).